N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Description
N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide, also known as SR-01000908881, primarily targets the Nuclear receptor subfamily 1 group D member 1 (NR1D1) and Nuclear receptor subfamily 1 group D member 2 (NR1D2) . These receptors play a crucial role in maintaining the body’s circadian rhythms, or internal 24-hour biological clock .
Mode of Action
SR-01000908881 acts as a REV-ERB agonist . REV-ERBs are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms .
Biochemical Pathways
The compound affects the pathways related to metabolic functions , including lipid and bile acid metabolism, adipogenesis, gluconeogenesis, and the macrophage inflammatory response . It also regulates genes involved in these functions .
Result of Action
The molecular and cellular effects of SR-01000908881’s action include the regulation of cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses . Research indicates their potential role in cancer development and progression .
Action Environment
Given the compound’s role in regulating circadian rhythms, factors such as light exposure and sleep-wake cycles may potentially influence its action .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(16-9-5-6-11-18(16)29-21)25-23(26)30-12-19(27)24-17-10-7-8-14(3)15(17)4/h5-11,13H,12H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCGCIOSDAZUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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